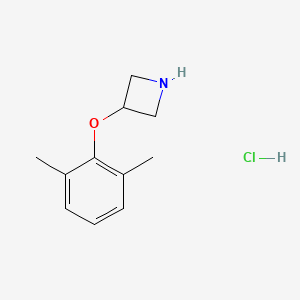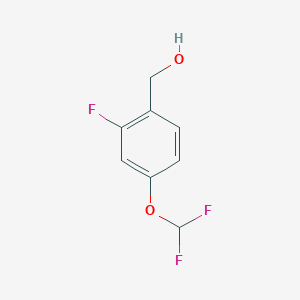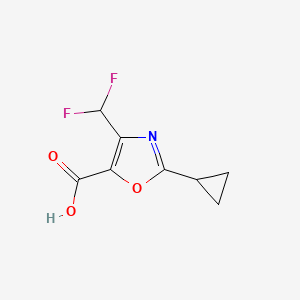
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid (CFMOCA) is a novel and versatile compound that has been studied for its potential in scientific research applications. It is a cyclopropyl-containing carboxylic acid that is composed of two fluorine atoms and one oxygen atom. CFMOCA has been found to be a valuable tool for a variety of research applications due to its unique properties and its wide range of applications.
Scientific Research Applications
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been extensively studied for its potential in scientific research applications. It has been used as a reagent in a variety of organic synthesis reactions, such as the synthesis of aryl ethers and aryl sulfones. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has also been used as a catalyst in the synthesis of polymers, as well as in the synthesis of heterocyclic compounds. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been used in the synthesis of peptides and proteins, as well as in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is not well understood. However, it is believed that the compound acts as an electron donor, donating electrons to the reaction site. This allows for the formation of new bonds and the formation of new compounds. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to act as a proton donor, transferring protons to the reaction site and allowing for the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid are not well understood. However, it has been found to be a potent inhibitor of enzymes, such as cytochrome P450. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to inhibit the activity of some enzymes involved in the metabolism of drugs. Furthermore, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid has been found to have anti-inflammatory and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in laboratory experiments is its versatility. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be used in a variety of reactions, making it a valuable tool for researchers. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is relatively inexpensive and easy to obtain.
However, there are some limitations to using 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in laboratory experiments. 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is highly reactive and can be difficult to handle in certain conditions. Additionally, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be toxic if not handled properly. Furthermore, 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be difficult to purify and can be difficult to store.
Future Directions
There are a number of potential future directions for research involving 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. One potential direction is to explore its use as a catalyst in the synthesis of polymers and other materials. Additionally, further research could be conducted to investigate the biochemical and physiological effects of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid. Furthermore, further research could be conducted to explore the potential applications of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid in the synthesis of pharmaceuticals. Finally, further research could be conducted to explore the potential of 2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid as an inhibitor of enzymes involved in the metabolism of drugs.
Synthesis Methods
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid can be synthesized through an acid-catalyzed reaction of 2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole and 5-(carboxylic acid)-1,3-oxazole. This reaction is usually performed in the presence of a strong acid such as hydrochloric acid. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide at a temperature of around 80°C. After the reaction is complete, the product is purified by column chromatography and then isolated as the pure compound.
properties
IUPAC Name |
2-cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-5(8(12)13)14-7(11-4)3-1-2-3/h3,6H,1-2H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJCLOGFJXURPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(O2)C(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(difluoromethyl)-1,3-oxazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(2-oxa-7-azaspiro[4.4]nonan-3-yl)acetate;2,2,2-trifluoroacetic acid](/img/structure/B2448930.png)
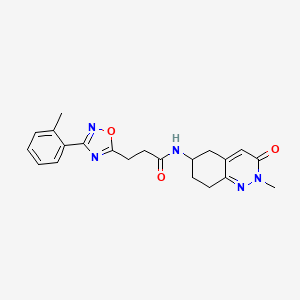
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfinyl}acetate](/img/structure/B2448933.png)
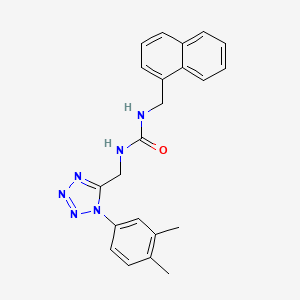
![7-butyl-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6, 8-dione](/img/structure/B2448937.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448940.png)
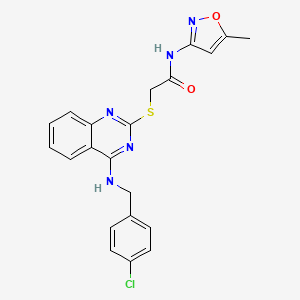
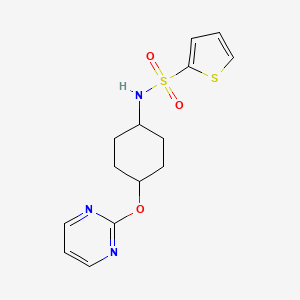
![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2448945.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)
